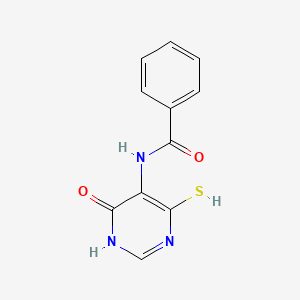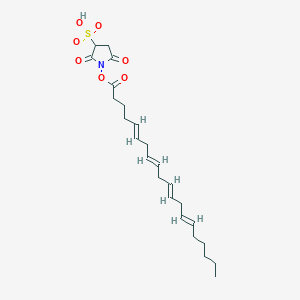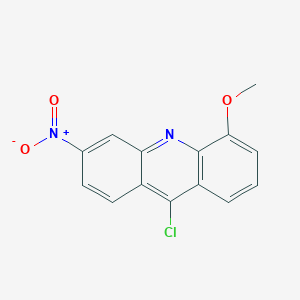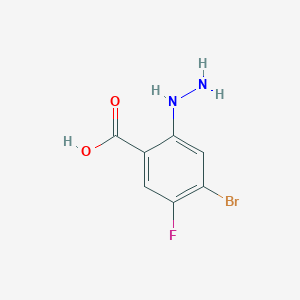
N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 2-mercapto-6-oxo-4-phenylthio-1,6-dihydropyrimidine-5-carbonitrile with benzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . The reaction mixture is stirred for 10-15 minutes, followed by the addition of the appropriate bromomethylphenyl derivatives and further stirring at room temperature for 16-18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of SecA ATPase, a key component of the bacterial protein secretion pathway.
Medicine: Potential antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: Could be used in the development of new antimicrobial coatings and materials.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the activity of SecA ATPase, an essential enzyme in the bacterial protein secretion pathway . By binding to the active site of the enzyme, it prevents the hydrolysis of ATP, thereby inhibiting the translocation of preproteins across the bacterial cytoplasmic membrane. This disruption in protein secretion ultimately leads to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-5-cyano thiouracil derivatives
- Thiazolo[4,5-d]pyrimidine derivatives
- Bisthiouracil derivatives
Uniqueness
N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is unique due to its specific structure, which allows it to effectively inhibit SecA ATPase. This makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Propriétés
Numéro CAS |
544705-51-3 |
|---|---|
Formule moléculaire |
C11H9N3O2S |
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
N-(6-oxo-4-sulfanyl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)14-8-10(16)12-6-13-11(8)17/h1-6H,(H,14,15)(H2,12,13,16,17) |
Clé InChI |
CVCQPTRHOKVVHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)
![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)


![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)


![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
